molecular formula C9H6BrFN2 B12444239 5-Bromo-8-fluoroisoquinolin-3-amine

5-Bromo-8-fluoroisoquinolin-3-amine

Cat. No.: B12444239
M. Wt: 241.06 g/mol
InChI Key: FEXYTCYZUVXRNB-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroisoquinolin-3-amine can be achieved through several methods. One common synthetic route involves the reaction of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetimidamide with sulfuric acid in dichloromethane at 80°C for 16 hours. The reaction mixture is then cooled, diluted with ethyl acetate, quenched with ice-water, and neutralized with sodium bicarbonate solution. The organic phase is washed with water, dried over sodium sulfate, and evaporated. The residue is purified to obtain the desired product as a pale yellow solid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroisoquinolin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dichloromethane, sulfuric acid, and sodium bicarbonate. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.

Scientific Research Applications

5-Bromo-8-fluoroisoquinolin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-8-fluoroisoquinolin-3-amine include other isoquinoline derivatives, such as:

  • 8-Bromo-5-fluoroisoquinolin-3-amine
  • 5,7-Dibromo-8-hydroxyquinoline
  • Quinolinyl-pyrazoles

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives.

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

5-bromo-8-fluoroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13)

InChI Key

FEXYTCYZUVXRNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(N=CC2=C1F)N)Br

Origin of Product

United States

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